molecular formula C11H10ClF3N2O2 B2408862 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide CAS No. 747411-15-0

2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide

Cat. No.: B2408862
CAS No.: 747411-15-0
M. Wt: 294.66
InChI Key: UDEKLBHATAMXDF-UHFFFAOYSA-N
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Description

2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide is a synthetic organic compound with the molecular formula C11H10ClF3N2O2 and a molecular weight of 294.66 g/mol . Its structure features a propanamide backbone functionalized with a reactive chloro group and a carbamoyl-linked 2,3,4-trifluorophenyl ring system. This specific arrangement of chlorine and fluorine atoms makes it a valuable multifunctional intermediate in medicinal chemistry and pesticide research. The presence of the electron-withdrawing trifluoromethyl group and halogen atoms can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity, making this compound a versatile building block for the synthesis of more complex molecules . As a research chemical, its primary application lies in the exploration of structure-activity relationships (SAR) and the development of novel chemical entities, such as potential enzyme inhibitors or receptor ligands . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers can leverage this compound to develop new active ingredients for the agrochemical industry or as a precursor in pharmaceutical discovery programs.

Properties

IUPAC Name

2-chloro-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O2/c1-5(12)11(19)16-4-8(18)17-7-3-2-6(13)9(14)10(7)15/h2-3,5H,4H2,1H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEKLBHATAMXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC1=C(C(=C(C=C1)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide typically involves the reaction of 2,3,4-trifluoroaniline with chloroacetyl chloride, followed by the addition of propanamide . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H10ClF3N2O2
  • Molecular Weight : 294.66 g/mol
  • IUPAC Name : 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide

The compound features a chloro group, a trifluorophenyl moiety, and an amide functional group, contributing to its reactivity and biological activity. The trifluorophenyl group enhances binding affinity to various molecular targets due to its electron-withdrawing properties.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic compounds. It can undergo various reactions:

  • Substitution Reactions : The chloro group can be replaced by nucleophiles.
  • Hydrolysis : The amide bond can be hydrolyzed to yield carboxylic acids.
  • Oxidation/Reduction : The compound can be oxidized or reduced to form derivatives.

These reactions are crucial for developing new materials and pharmaceuticals.

The compound has been investigated for its biological activities, particularly its potential as an antitumor agent. Recent studies have highlighted its efficacy against various cancer cell lines:

Cell LineIC50 (µM)
A-431 (epidermoid carcinoma)1.98 ± 1.22
Jurkat (T-cell leukemia)1.61 ± 1.92

These results indicate that the compound effectively inhibits cell growth and may induce apoptosis in cancer cells.

Enzyme Inhibition

Research has also focused on the compound's ability to inhibit key enzymes involved in metabolic pathways. For instance, it shows promising inhibition of thyroid peroxidase (TPO), which is critical in thyroid hormone synthesis. This inhibition could lead to dysregulation of thyroid hormones, highlighting the compound's potential toxicity pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the phenyl ring and functional groups significantly influence the biological activity of similar compounds. Electron-withdrawing groups like chlorine or fluorine enhance cytotoxicity and enzyme inhibition properties.

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of this compound against various cancer cell lines. The findings demonstrated that the compound inhibited cell proliferation and induced apoptosis in treated cells.

Case Study 2: Enzyme Interaction Modeling

Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts and limited hydrogen bonding. This underscores the importance of structural features in mediating biological activity.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the chloro group can participate in covalent bonding with target molecules. The carbamoyl group may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide include:

    2-chloro-N-{[(2,4-difluorophenyl)carbamoyl]methyl}propanamide: This compound has a similar structure but with two fluorine atoms instead of three.

    2-chloro-N-{[(2,3,5-trifluorophenyl)carbamoyl]methyl}propanamide: This compound differs in the position of the fluorine atoms on the phenyl ring.

    2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]ethyl}propanamide: This compound has an ethyl group instead of a methyl group attached to the carbamoyl group.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and binding properties.

Biological Activity

2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide, with the molecular formula C11H10ClF3N2O2 and a molecular weight of 294.66 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound is synthesized through the reaction of 2,3,4-trifluoroaniline with chloroacetyl chloride followed by the addition of propanamide. The chloro group and trifluorophenyl moiety contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluorophenyl group enhances binding affinity to various molecular targets, while the chloro group can form covalent bonds with these targets. The carbamoyl group may stabilize interactions, facilitating the compound's biological effects .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, in vitro assays demonstrated that it exhibits significant growth inhibition in cancer cell lines. The IC50 values for various cell lines were reported as follows:

Cell LineIC50 (µM)
A-431 (epidermoid carcinoma)1.98 ± 1.22
Jurkat (T-cell leukemia)1.61 ± 1.92

These results indicate that the compound may effectively target specific pathways involved in tumor growth and proliferation .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it shows promising inhibition of thyroid peroxidase (TPO), a critical enzyme in thyroid hormone synthesis. This inhibition could lead to thyroid hormone dysregulation, which is a known toxicity pathway .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl ring and functional groups significantly influence the biological activity of similar compounds. The presence of electron-withdrawing groups like chlorine or fluorine enhances cytotoxicity and enzyme inhibition properties .

Case Studies

Case Study 1: Antitumor Efficacy
A recent study focused on the antitumor efficacy of this compound against various cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis in treated cells.

Case Study 2: Enzyme Interaction Modeling
In another investigation, molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts and limited hydrogen bonding. This finding underscores the importance of structural features in mediating biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving fluorination, chlorination, and amide coupling. For example, a general procedure involves activating (S)-2-chloropropanoic acid with DCC (N,N′-dicyclohexylcarbodiimide) in dichloromethane at 0°C, followed by amine addition and overnight stirring. Column chromatography (hexane/ethyl acetate) achieves ~79% purity . Reaction conditions (temperature, solvent, stoichiometry) critically impact yield: nucleophilic substitution favors polar aprotic solvents, while oxidation/reduction steps require controlled pH and inert atmospheres to avoid side products .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the trifluorophenyl and carbamoyl-methyl groups. 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon frameworks, while 19F^{19}\text{F} NMR verifies fluorine substitution patterns. Infrared Spectroscopy (IR) detects amide C=O stretches (~1650–1700 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess hydrolysis susceptibility of the amide and chloro groups. Accelerated degradation tests (e.g., 40°C/75% relative humidity) combined with HPLC monitoring reveal decomposition pathways. Lyophilization and storage in amber vials under argon at -20°C are recommended to mitigate photolytic and oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies in enzyme inhibition or receptor binding data may arise from assay conditions (e.g., buffer pH, ion concentration) or impurities. Reproduce experiments using standardized protocols (e.g., IC50_{50} determination via fluorometric assays) and cross-validate with orthogonal methods like Surface Plasmon Resonance (SPR) for binding kinetics. Purity must exceed 95% (HPLC-UV) to exclude confounding effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes (e.g., kinases) or receptors. Focus on the trifluorophenyl group’s hydrophobic interactions and the chloro-propanamide’s hydrogen-bonding potential. Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets) .

Q. How does structural modification of the carbamoyl-methyl group alter pharmacological properties?

  • Methodological Answer : Synthesize analogs by substituting the carbamoyl-methyl group with alkyl/aryl moieties. Evaluate changes in logP (via shake-flask method), solubility (UV spectrophotometry), and permeability (Caco-2 cell assays). Structure-Activity Relationship (SAR) analysis identifies modifications that enhance target affinity or reduce off-target effects .

Q. What experimental designs are recommended for studying its metabolism in vitro?

  • Methodological Answer : Use liver microsomes (human/rat) with NADPH regeneration systems to identify phase I metabolites. LC-MS/MS quantifies hydroxylated or dechlorinated products. For phase II metabolism, incubate with UDP-glucuronic acid or glutathione to detect conjugates. Compare metabolic stability (t1/2_{1/2}) across species to predict pharmacokinetics .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on reaction byproduct formation during synthesis?

  • Methodological Answer : Use LC-MS to identify byproducts (e.g., diastereomers or oxidized intermediates). Kinetic studies under varying temperatures/pH isolate competing pathways (e.g., SN1 vs. SN2 mechanisms). Statistical tools like Design of Experiments (DoE) optimize conditions to minimize impurities .

Q. What bioinformatics tools integrate omics data to elucidate the compound’s mechanism of action?

  • Methodological Answer : Transcriptomics (RNA-seq) and proteomics (tandem mass tags) identify differentially expressed genes/proteins post-treatment. Pathway enrichment analysis (DAVID, Gene Ontology) links findings to biological processes. Network pharmacology (Cytoscape) maps target interactions to predict polypharmacology .

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